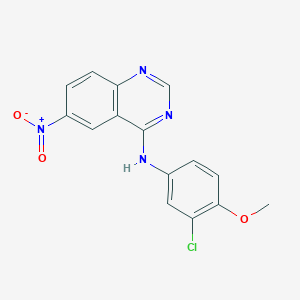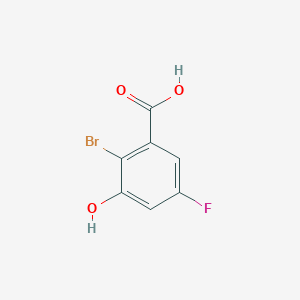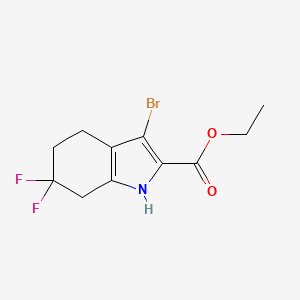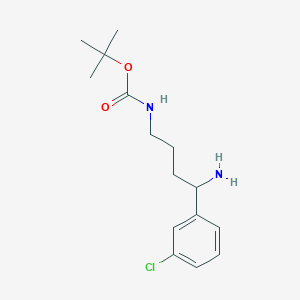![molecular formula C18H24N6O2 B13093391 2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione CAS No. 59549-60-9](/img/structure/B13093391.png)
2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione is a complex organic compound that features a bipyrimidine core substituted with piperidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the bipyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the bipyrimidine core .
Wissenschaftliche Forschungsanwendungen
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione involves its interaction with specific molecular targets. The piperidine groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The bipyrimidine core can participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler analog without piperidine substitution, commonly used in coordination chemistry.
Piperidine: A basic structure that forms the backbone of many bioactive compounds.
Bipyrimidine Derivatives: Various derivatives with different substituents that exhibit unique properties
Uniqueness
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione is unique due to the combination of the bipyrimidine core and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
59549-60-9 |
|---|---|
Molekularformel |
C18H24N6O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-(6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N6O2/c25-15-11-14(20-18(21-15)24-9-5-2-6-10-24)13-12-19-17(22-16(13)26)23-7-3-1-4-8-23/h11-12H,1-10H2,(H,19,22,26)(H,20,21,25) |
InChI-Schlüssel |
VNKWEOHMWUCPJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(NC3=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)

![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)

![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)
![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)


![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
